molecular formula C13H23NO3 B2631792 Tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate CAS No. 2090033-32-0

Tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate

Cat. No.: B2631792
CAS No.: 2090033-32-0
M. Wt: 241.331
InChI Key: XRUPEDVKHIJTTG-UHFFFAOYSA-N
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Description

Tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol . It is an organic compound that belongs to the class of piperidines, which are six-membered nitrogen-containing heterocycles. This compound is often used in various chemical reactions and research applications due to its unique structural properties.

Preparation Methods

The synthesis of tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and formylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon and acids or bases to adjust the pH. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group in the compound can participate in nucleophilic addition reactions, while the piperidine ring can interact with various biological receptors. These interactions can lead to changes in the activity of enzymes or receptors, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 2-formyl-5,5-dimethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-9-13(4,5)7-6-10(14)8-15/h8,10H,6-7,9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUPEDVKHIJTTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(N(C1)C(=O)OC(C)(C)C)C=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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